N-[4-(3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
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Overview
Description
This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid. The molecule also contains a isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of sulfonyl, methoxy, and difluorophenyl groups suggest that this compound could have interesting chemical properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the sulfonyl group, and the attachment of the difluorophenyl group. However, without specific information or context, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, sulfonyl group, and difluorophenyl group would all contribute to its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, and the sulfonyl group could potentially be involved in substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isoxazole ring could affect its solubility, and the difluorophenyl group could influence its reactivity.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety, aiming to evaluate their antimicrobial properties. One study synthesized new heterocyclic compounds suitable for use as antimicrobial agents through a series of reactions starting from a base compound similar in structure to the one . These compounds showed promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Darwish et al., 2014).
Structural Analysis of Inhibitors
Another aspect of research has been the detailed structural analysis of compounds acting as inhibitors for specific enzymes, such as carbonic anhydrase. The crystal structure of such inhibitors provides insights into their inhibitory mechanisms and offers a foundation for designing more effective drugs. The structural features of these compounds have been compared with other sulfonamides to understand the arrangement around the sulfur atom and the bond lengths indicative of their potential as inhibitors (Alzuet et al., 1992).
Antinociceptive Pharmacology
The compound and its derivatives have also been investigated for their antinociceptive pharmacology, characterizing their actions as antagonists for specific receptors. Such research contributes to understanding how these compounds can be used to alleviate pain in various conditions, demonstrating significant antinociceptive actions in animal models (Porreca et al., 2006).
Antioxidant Activity
Research into the antioxidant activity of compounds derived from pyrazole-acetamide, including those structurally related to N-[4-(3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide, has revealed their potential in scavenging free radicals. Such studies are crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases (Chkirate et al., 2019).
Protection Against Chilling Injury in Plants
Interestingly, research has also explored the use of related compounds in agriculture, such as protecting chilling-sensitive plants from injury. This application underscores the versatility of these compounds beyond pharmaceuticals, demonstrating their utility in enhancing crop resilience to environmental stressors (Tseng & Li, 1984).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
Future research on this compound could involve exploring its synthesis, investigating its reactivity, or studying its potential biological activity. However, the specific directions would depend on the goals of the research.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O2S/c20-14-10-12(6-7-15(14)21)23-16(27)11-26-19(28)25-9-8-22-18(17(25)24-26)29-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHDZRUYDTOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide |
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